molecular formula C22H23N3O4 B281935 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid

4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid

货号 B281935
分子量: 393.4 g/mol
InChI 键: ZXHIAIJVXHONLE-KHPPLWFESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid, also known as MPAA, is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53. This interaction is crucial for the degradation of p53, a tumor suppressor protein, and its inhibition can lead to the activation of p53 and subsequent tumor suppression. MPAA has shown promising results in preclinical studies and is currently being researched as a potential anti-cancer drug.

作用机制

The mechanism of action of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid involves the inhibition of the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation via the ubiquitin-proteasome pathway. Inhibition of this interaction leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to have several biochemical and physiological effects in cancer cells. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid induces DNA damage and activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid also inhibits the migration and invasion of cancer cells, which can prevent metastasis. In addition, 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to sensitize cancer cells to radiation therapy and chemotherapy.

实验室实验的优点和局限性

One advantage of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid is its potent anti-tumor activity in preclinical models of cancer. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Another advantage of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid is its ability to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential candidate for combination therapy.
One limitation of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid is its potential toxicity, as it has been shown to induce liver toxicity in animal models. Another limitation is its lack of selectivity, as it can inhibit the interaction between MDM2 and other proteins besides p53, leading to potential off-target effects.

未来方向

There are several future directions for the research of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more selective inhibitors of the MDM2-p53 interaction to minimize off-target effects. Additionally, the combination of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid with other anti-cancer therapies, such as immune checkpoint inhibitors, is an area of active research. Finally, the clinical development of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid as an anti-cancer drug is a promising avenue for future research.

合成方法

The synthesis of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group on the piperazine ring with a Boc (tert-butyloxycarbonyl) group. This is followed by the reaction of the protected piperazine with 2-methylbenzoyl chloride to form the 2-methylbenzoyl-protected piperazine. The next step involves the deprotection of the Boc group to expose the amine group, which is then reacted with 4-(chlorocarbonyl)aniline to form the desired compound. Finally, the 4-(chlorocarbonyl) group is replaced with a 4-oxo-2-butenoic acid moiety to form 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid.

科学研究应用

4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential candidate for combination therapy.

属性

分子式

C22H23N3O4

分子量

393.4 g/mol

IUPAC 名称

(Z)-4-[2-[4-(2-methylphenyl)piperazine-1-carbonyl]anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C22H23N3O4/c1-16-6-2-5-9-19(16)24-12-14-25(15-13-24)22(29)17-7-3-4-8-18(17)23-20(26)10-11-21(27)28/h2-11H,12-15H2,1H3,(H,23,26)(H,27,28)/b11-10-

InChI 键

ZXHIAIJVXHONLE-KHPPLWFESA-N

手性 SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)/C=C\C(=O)O

SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O

规范 SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。